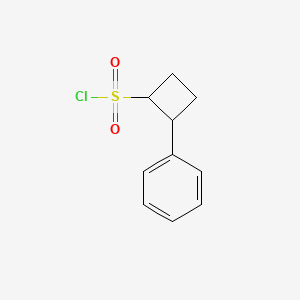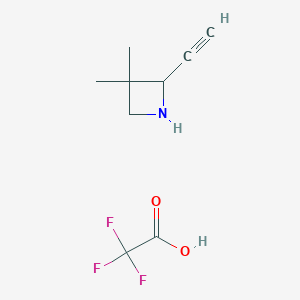
3-Chloro-2,6-difluorobenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 This compound is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2,4-difluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 3-(aminomethyl)-2,4-difluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene can be compared with other similar compounds, such as:
1-Chloro-3-(chloromethyl)benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-Chloro-2,4-difluorobenzene:
3-Chlorobenzyl chloride: Similar structure but without the fluorine atoms, leading to different chemical behavior and uses.
The presence of both chlorine and fluorine atoms in 1-chloro-3-(chloromethyl)-2,4-difluorobenzene makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Eigenschaften
Molekularformel |
C7H4Cl2F2 |
|---|---|
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
1-chloro-3-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
InChI-Schlüssel |
QGNXHVYROQQQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CCl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


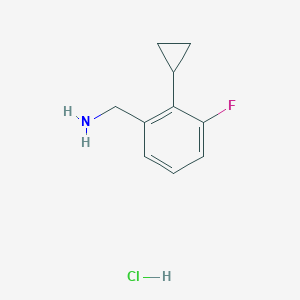
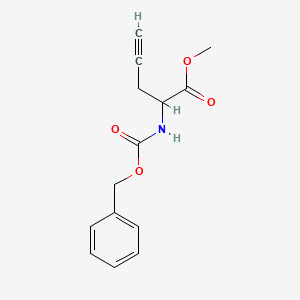
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)


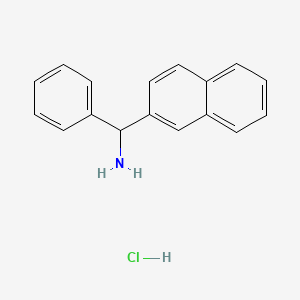

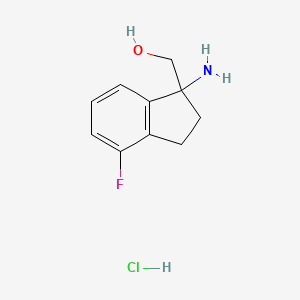
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
